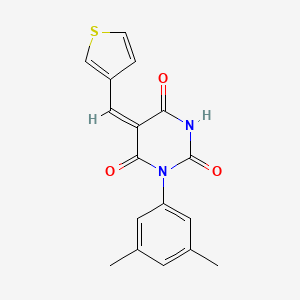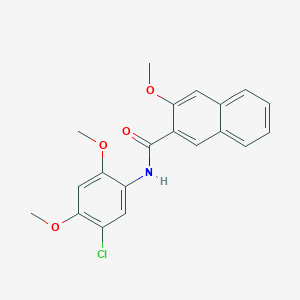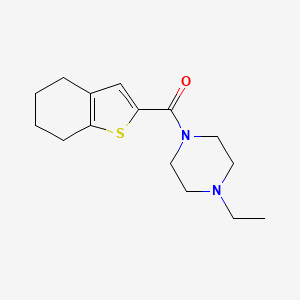
1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as thieno[2,3-d]pyrimidine-6,7-dione, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This molecule has a unique structure that makes it an attractive target for drug discovery and development. In
作用機序
The mechanism of action of 1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and are implicated in cancer invasion and metastasis. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Furthermore, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cancer cell death. In addition, this compound has been shown to inhibit cancer cell migration and invasion, which are processes involved in cancer metastasis. In inflammation, this compound has been reported to reduce the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been shown to have antioxidant and neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound for further research. Another advantage is that it has been reported to exhibit potent activity against cancer cells, inflammation, and neurodegeneration, which suggests its potential use in the treatment of these diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its mode of action. Another limitation is that the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which may limit its availability for further research.
将来の方向性
There are several future directions for research on 1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further elucidate the mechanism of action of this compound, which may lead to the identification of new targets for drug discovery. Another direction is to optimize the synthesis of this compound to improve yield and purity, which may increase its availability for further research. Furthermore, future research could focus on the development of new derivatives of this compound with improved activity and selectivity against specific targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in the treatment of cancer, inflammation, and neurodegenerative diseases.
合成法
The synthesis of 1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a multi-step process that involves the condensation of 3-thiophenecarboxaldehyde with 3,5-dimethylbarbituric acid in the presence of an acid catalyst. The resulting product is then subjected to cyclization under basic conditions to yield the final compound. The synthesis of this compound has been optimized to improve yield and purity, and it has been reported in several scientific publications.
科学的研究の応用
1-(3,5-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-11(2)7-13(6-10)19-16(21)14(15(20)18-17(19)22)8-12-3-4-23-9-12/h3-9H,1-2H3,(H,18,20,22)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAVRTVUFILJHE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CSC=C3)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)

![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4900635.png)

![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)

![2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4900683.png)

![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)

![methyl 4-[3-(2,5-difluorobenzoyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4900698.png)